[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%
Overview
Description
“[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol” is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25346 . It’s a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-3-yl group attached to a methoxy-phenoxy group via a methanol linkage . Pyridazinone, a derivative of pyridazine, belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Mechanism of Action
Target of Action
The primary target of 6-(4-methoxyphenoxy)-3-Pyridinemethanol is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily that controls hepatic lipid flux and improves plasma lipid profiles . It is predominantly expressed in the liver and serves as a molecular target for hypolipidaemic fibrate drugs .
Mode of Action
6-(4-methoxyphenoxy)-3-Pyridinemethanol acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
The compound affects the biochemical pathways involved in lipid metabolism . By binding to PPAR-α, it regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This leads to downstream effects such as the reduction of plasma triglyceride levels and the increase of high-density lipoprotein cholesterol levels .
Result of Action
The result of the action of 6-(4-methoxyphenoxy)-3-Pyridinemethanol is the modulation of lipid metabolism, leading to decreased plasma triglyceride levels and increased high-density lipoprotein cholesterol levels . This can have beneficial effects in the treatment of conditions such as hyperlipidaemia .
Advantages and Limitations for Lab Experiments
The main advantages of using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments are its high solubility in water and other polar solvents, its low toxicity, and its low cost. However, there are some limitations to using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments, such as its potential to bind to proteins and enzymes in the body and alter their function, as well as its potential to interfere with other drugs or substances in the body.
Future Directions
The potential future directions of [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% research include further studies into its mechanism of action, as well as its potential applications in the medical, pharmaceutical, and biochemical fields. Additionally, further research into its biochemical and physiological effects, as well as its potential to interact with other drugs or substances in the body, could be beneficial. In addition, further research into the synthesis methods of [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% could lead to improved methods for its production. Finally, further research into the potential advantages and limitations of using [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% in lab experiments could lead to improved methods for its use in scientific research.
Synthesis Methods
[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, such as magnesium chloride or magnesium bromide, in the presence of a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine, in the presence of a base.
Scientific Research Applications
[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used in numerous scientific research applications, including in the fields of pharmacology, biochemistry, and physiology. In the field of pharmacology, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the effects of drugs on the body. In biochemistry, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the structure and function of proteins, enzymes, and other molecules. In physiology, [6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95% is used to study the effects of hormones and other substances on the body.
Safety and Hazards
properties
IUPAC Name |
[6-(4-methoxyphenoxy)pyridin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDAXZFCHLYFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277774 | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160430-79-4 | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160430-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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